molecular formula C18H17FN6O2S B12153472 N-[4-(acetylamino)phenyl]-2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]acetamide

N-[4-(acetylamino)phenyl]-2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]acetamide

Cat. No.: B12153472
M. Wt: 400.4 g/mol
InChI Key: ACKFHJXBTAZZCB-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acetylamino Group: This step involves the acetylation of 4-aminophenyl compounds using acetic anhydride under acidic conditions.

    Introduction of the Triazolylthio Group: The triazole ring is introduced through a cyclization reaction involving hydrazine derivatives and thiourea in the presence of a base.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated via a nucleophilic substitution reaction using fluorobenzene derivatives.

    Final Coupling: The final step involves coupling the intermediate products through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity through covalent or non-covalent interactions.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting transcription factors and gene expression profiles.

Properties

Molecular Formula

C18H17FN6O2S

Molecular Weight

400.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H17FN6O2S/c1-11(26)21-12-6-8-13(9-7-12)22-16(27)10-28-18-24-23-17(25(18)20)14-4-2-3-5-15(14)19/h2-9H,10,20H2,1H3,(H,21,26)(H,22,27)

InChI Key

ACKFHJXBTAZZCB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F

Origin of Product

United States

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